1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core with a 5-oxo group, substituted at the 1-position by a 3,4-dimethylphenyl moiety. The carboxamide nitrogen is linked to a [3-(pyridin-3-yl)pyrazin-2-yl]methyl group, introducing heteroaromatic complexity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-5-6-19(10-16(15)2)28-14-18(11-21(28)29)23(30)27-13-20-22(26-9-8-25-20)17-4-3-7-24-12-17/h3-10,12,18H,11,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHUGCWOTWNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide (CAS Number: 2034317-60-5) is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a pyrrolidine ring, a pyridine moiety, and a carboxamide group, which contribute to its diverse interactions with biological systems.
The molecular formula of this compound is with a molecular weight of 401.5 g/mol. Its structure is characterized by several functional groups that enhance its reactivity and biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The pyrrolidine and pyridine moieties are likely involved in enzyme interactions or receptor binding, while the carboxamide group can form hydrogen bonds, influencing binding affinity and specificity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, research has shown that derivatives containing pyrrolidine and pyridine rings can inhibit cancer cell proliferation in various models:
- In vitro Studies : Compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide were tested against several cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). Results indicated that these compounds could reduce cell viability significantly with IC50 values in the range of 10–50 μM depending on the specific structural modifications made to the core compound .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through docking studies. It is believed that the carboxamide group can mimic peptide bonds, allowing it to interact with active sites of various enzymes. For example:
- Kinase Inhibition : Similar compounds have shown promise in inhibiting kinases involved in cancer signaling pathways. The structural features of 1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide may allow it to bind effectively to ATP-binding sites in kinases like Bcr-Abl, which is critical for certain leukemias.
Study 1: Antiproliferative Effects
A study published in Pharmaceutical Sciences evaluated the antiproliferative activity of structurally related compounds on human cancer cell lines. The results demonstrated that modifications to the pyrrolidine ring significantly enhanced biological activity. For instance, introducing electron-withdrawing groups increased potency against HeLa cells by reducing IC50 values from 41 μM to 9.6 μM for certain derivatives .
Study 2: Enzyme Binding Affinity
Docking studies conducted on a series of derivatives showed that the presence of the carboxamide group improved binding interactions with target enzymes compared to compounds lacking this functional group. This suggests that structural modifications can lead to enhanced enzyme inhibition and potential therapeutic effects.
Comparative Analysis
| Compound | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Similar structure | 41 | Moderate anticancer activity |
| Compound B | Contains carboxamide | 9.6 | Enhanced anticancer activity |
| Target Compound | 1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide | TBD | Potential enzyme inhibitor |
Comparison with Similar Compounds
Key Structural Variations:
Analysis:
- Lipophilicity : The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to the 3-hydroxyphenyl in (logP likely higher due to lack of polar -OH).
- Heteroaromatic Influence : The pyridine-pyrazine moiety in the target compound may enhance π-π stacking or hydrogen bonding compared to the thiadiazole in or simple phenyl in .
Target Compound vs. Derivatives
describes the synthesis of 5-oxo-pyrrolidine-3-carboxamide derivatives via condensation of hydrazide intermediates with succinic anhydride .
- Key Differences : Use of [3-(pyridin-3-yl)pyrazin-2-yl]methylamine instead of arylidene hydrazides.
- Challenges : Steric hindrance from the pyridine-pyrazine group may reduce reaction yields compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
